N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the benzimidazole derivative with 2-chloro-5-nitrobenzoyl chloride under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit tubulin polymerization, affecting cell division and leading to antiproliferative effects . The compound’s nitro and chloro groups may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide can be compared with other benzimidazole derivatives such as:
The uniqueness of this compound lies in its specific combination of substituents, which may offer distinct pharmacological and chemical properties .
Properties
Molecular Formula |
C20H12Cl2N4O3 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C20H12Cl2N4O3/c21-14-8-6-12(26(28)29)10-13(14)20(27)25-18-9-11(5-7-15(18)22)19-23-16-3-1-2-4-17(16)24-19/h1-10H,(H,23,24)(H,25,27) |
InChI Key |
PAKJRBWARRZFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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